Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 1193390-00-9
VCID: VC2806819
InChI: InChI=1S/C14H13ClN2O4S/c1-21-14(18)12-8-10(4-7-13(12)15)17-22(19,20)11-5-2-9(16)3-6-11/h2-8,17H,16H2,1H3
SMILES: COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl
Molecular Formula: C14H13ClN2O4S
Molecular Weight: 340.8 g/mol

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate

CAS No.: 1193390-00-9

Cat. No.: VC2806819

Molecular Formula: C14H13ClN2O4S

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate - 1193390-00-9

Specification

CAS No. 1193390-00-9
Molecular Formula C14H13ClN2O4S
Molecular Weight 340.8 g/mol
IUPAC Name methyl 5-[(4-aminophenyl)sulfonylamino]-2-chlorobenzoate
Standard InChI InChI=1S/C14H13ClN2O4S/c1-21-14(18)12-8-10(4-7-13(12)15)17-22(19,20)11-5-2-9(16)3-6-11/h2-8,17H,16H2,1H3
Standard InChI Key HUSQHYVRBXIJLR-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl
Canonical SMILES COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl

Introduction

Chemical Identity and Properties

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is characterized by several key identifiers that define its unique chemical signature. The compound contains both aromatic rings and functional groups that contribute to its potential biological activity.

Chemical Identifiers

The following table presents the essential identifiers for Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate:

IdentifierValue
CAS Number1193390-00-9
Molecular FormulaC₁₄H₁₃ClN₂O₄S
Molecular Weight340.78 g/mol
SMILESO=C(OC)C1=CC(NS(=O)(=O)C2=CC=C(N)C=C2)=CC=C1Cl
InChIInChI=1S/C14H13ClN2O4S/c1-21-14(18)12-8-10(4-7-13(12)15)17-22(19,20)11-5-2-9(16)3-6-11/h2-8,17H,16H2,1H3
InChI KeyHUSQHYVRBXIJLR-UHFFFAOYSA-N
MDL NumberMFCD12912777

Structural Features

The molecular structure of Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate integrates several key functional groups that are pharmacologically significant:

  • A 4-aminobenzene moiety with a primary aromatic amine at the para position

  • A sulfonamide linking group (–SO₂NH–) that serves as a critical connecting bridge

  • A 2-chlorobenzoate system with the sulfonamide attachment at the 5-position

  • A methyl ester group that influences the compound's lipophilicity and metabolic profile

These structural elements create a molecule with multiple sites for potential interactions with biological targets. The amine and sulfonamide groups can function as hydrogen bond donors and acceptors, while the chlorine atom provides a site for hydrophobic interactions .

Physical Properties

Based on its structural characteristics, Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is expected to exhibit the following physical properties:

PropertyCharacteristic
Physical StateSolid at room temperature
SolubilityLikely soluble in organic solvents (DMSO, DMF, methanol); limited water solubility
LogPModerately lipophilic due to aromatic systems and chloro substituent
StabilityShould be stored in cool, dry conditions, protected from light

Relationship to Other Compounds

Structural Analogs

Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate shares structural similarities with several compounds that have been more extensively studied:

CompoundCAS NumberRelationship to Target Compound
Methyl 5-amino-2-chlorobenzoate42122-75-8Potential precursor; lacks sulfonamide group
Methyl 2-amino-5-chlorobenzoate5202-89-1Positional isomer with different substitution pattern
5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester247237-38-3Related sulfonamide with methyl group instead of amine on the phenyl ring

These related compounds provide valuable context for understanding the chemical behavior and potential applications of Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate .

Bioisosteric Considerations

The sulfonamide group in Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is a common pharmacophore found in many bioactive compounds. This functional group is known to interact with various biological targets and has been extensively utilized in medicinal chemistry, particularly in the development of antibacterial and enzyme inhibitors .

Future Research Directions

Challenges and Considerations

Research on Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate faces several challenges:

  • Limited published research specifically on this compound

  • Potential solubility issues in biological testing systems

  • The need for optimization of pharmacokinetic properties

  • Competition with established antibacterial agents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator